

In-Depth Technical Guide to 2-Chloro-5-Fluoropyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-Fluoropyridine-3-carbaldehyde

Cat. No.: B113096

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Characteristics of 2-Chloro-5-Fluoropyridine-3-carbaldehyde

Introduction: **2-Chloro-5-fluoropyridine-3-carbaldehyde** is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and an aldehyde group on the pyridine ring, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, particularly in the fields of medicinal chemistry and agrochemical research.

Chemical and Physical Properties

2-Chloro-5-fluoropyridine-3-carbaldehyde is typically a solid at room temperature. The presence of the electron-withdrawing chlorine and fluorine atoms, along with the aldehyde functionality, significantly influences the reactivity of the pyridine ring, making it susceptible to various chemical transformations.

Table 1: Physicochemical Properties of **2-Chloro-5-Fluoropyridine-3-carbaldehyde**

Property	Value	Reference(s)
CAS Number	851484-95-2	[1]
Molecular Formula	C ₆ H ₃ ClFNO	[1]
Molecular Weight	159.55 g/mol	
Appearance	Solid	
InChI	1S/C6H3ClFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H	
InChI Key	IMQFWCDQEAIYJV-UHFFFAOYSA-N	
SMILES	Fc1cnc(Cl)c(C=O)c1	

Experimental Protocols

Synthesis of 2-Chloro-5-Fluoropyridine-3-carbaldehyde

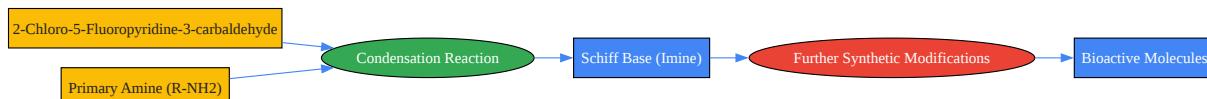
A common method for the synthesis of substituted pyridine-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-5-Fluoropyridine-3-carbaldehyde** is not readily available in public literature, a general procedure based on the Vilsmeier-Haack formylation of a suitable 2-chloro-5-fluoropyridine precursor can be proposed. The successful synthesis of the related 2-chloro-5-methylpyridine-3-carbaldehyde has been reported via the cyclization of an enamide under Vilsmeier formylation conditions.[\[2\]](#)

Proposed General Synthetic Workflow:

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Applications in Synthesis


2-Chloro-5-fluoropyridine-3-carbaldehyde is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.[1][3] The aldehyde group is readily transformed into other functional groups or used in condensation reactions, while the chloro and fluoro substituents can be modified through various cross-coupling and nucleophilic substitution reactions.

Role in Drug Discovery and Agrochemical Development

The pyridine scaffold is a common motif in many biologically active compounds. The specific substitution pattern of **2-chloro-5-fluoropyridine-3-carbaldehyde** allows for the introduction of diverse functionalities, enabling the exploration of chemical space in drug discovery and the development of new pesticides. For instance, related 2-chloropyridine derivatives are key intermediates in the synthesis of potent herbicides and insecticides.[3]

Illustrative Reaction Pathway:

The aldehyde functionality of **2-chloro-5-fluoropyridine-3-carbaldehyde** can readily undergo condensation reactions with various amines to form Schiff bases (imines). These imines can be further modified or can themselves be biologically active.

[Click to download full resolution via product page](#)

Caption: Condensation reaction to form Schiff bases.

Spectroscopic Data

While a complete set of spectroscopic data for **2-chloro-5-fluoropyridine-3-carbaldehyde** is not readily available from commercial suppliers, the expected spectral characteristics can be inferred from related structures.

Table 2: Expected Spectroscopic Characteristics

Technique	Expected Features
¹ H NMR	Aromatic protons in the pyridine ring and an aldehyde proton signal (typically δ 9-10 ppm).
¹³ C NMR	Signals for the pyridine ring carbons, with the carbon of the aldehyde group appearing significantly downfield (typically δ 180-200 ppm). The carbons attached to fluorine and chlorine will show characteristic splitting and chemical shifts.
FT-IR	A strong carbonyl (C=O) stretching band for the aldehyde (around 1700 cm^{-1}). C-Cl and C-F stretching bands, and aromatic C-H and C=C stretching bands.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Note: Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.

Safety and Handling

As with all chemical reagents, **2-Chloro-5-fluoropyridine-3-carbaldehyde** should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-5-fluoropyridine-3-carbaldehyde is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its versatile reactivity allows for the construction of a wide array of complex heterocyclic structures. Further research into the synthesis and applications of this compound is likely to yield new and valuable discoveries in organic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. d-nb.info [d-nb.info]
- 3. nbinno.com [nbino.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Chloro-5-Fluoropyridine-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b113096#key-characteristics-of-2-chloro-5-fluoropyridine-3-carbaldehyde\]](https://www.benchchem.com/product/b113096#key-characteristics-of-2-chloro-5-fluoropyridine-3-carbaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

